3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H14N6O2S and its molecular weight is 330.37. The purity is usually 95%.
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Biological Activity
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiadiazole moiety and a pyrazine carbonitrile group. Its structural complexity allows for diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂S |
Molecular Weight | 302.38 g/mol |
CAS Number | 1234921-77-7 |
Anticancer Activity
Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 12.5 | Induces apoptosis via increased Bax/Bcl-2 ratio |
4i | HepG2 | 10.0 | Cell cycle arrest at S and G2/M phases |
In both cases, the compounds led to a significant increase in apoptotic markers, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial activity of the compound was evaluated against several pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols.
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal |
Escherichia coli | 0.50 | Bacteriostatic |
Candida albicans | 0.75 | Fungicidal |
The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these pathogens .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that thiadiazole derivatives possess anti-inflammatory effects. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
Case Studies
- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Microbial Resistance : Another study highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential in overcoming antibiotic resistance.
Properties
IUPAC Name |
3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-9-12(23-19-18-9)14(21)20-6-2-3-10(8-20)22-13-11(7-15)16-4-5-17-13/h4-5,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVQTCZAFWHZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.